molecular formula C17H21NO2S2 B12460285 4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide

4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B12460285
M. Wt: 335.5 g/mol
InChI Key: BGNSDYVQNJKCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide is an organic compound with the molecular formula C17H21NO2S2 It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring

Preparation Methods

The synthesis of 4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-[(2-methylbenzyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

    Medicine: Sulfonamide derivatives have been investigated for their potential as antibacterial agents. This compound may have similar applications, although specific studies would be required to confirm its efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-methyl-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the benzyl group.

    N-ethyl-4-methylbenzenesulfonamide: This compound lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.

    4-methyl-N-{2-[2-(2-{[(4-methylphenyl)sulfonyl]amino}ethoxy)ethoxy]ethyl}benzenesulfonamide: This compound has additional ethoxy groups, which can affect its solubility and reactivity.

Properties

Molecular Formula

C17H21NO2S2

Molecular Weight

335.5 g/mol

IUPAC Name

4-methyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide

InChI

InChI=1S/C17H21NO2S2/c1-14-7-9-17(10-8-14)22(19,20)18-11-12-21-13-16-6-4-3-5-15(16)2/h3-10,18H,11-13H2,1-2H3

InChI Key

BGNSDYVQNJKCJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.